molecular formula C21H21N5O B2417738 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081130-41-7

2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2417738
CAS No.: 1081130-41-7
M. Wt: 359.433
InChI Key: WUYMBDIUHZOZSI-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
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Scientific Research Applications

Photolysis in Alcohols

2,5-Diphenyl-1,3,4-oxadiazole, a related oxadiazole compound, undergoes photolysis in alcohols. This process involves a heterolytic addition to the C=N bond, followed by cycloelimination, resulting in benzoic acid ester and benzonitrile imine. Further reactions lead to the formation of benzamide and triazole derivatives upon irradiation, demonstrating the photochemical reactivity of oxadiazoles (Tsuge, Oe, & Tashiro, 1977).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These derivatives, such as 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (MBIMOT), show promising results in protecting mild steel from corrosion, indicating potential applications in material preservation and industrial maintenance (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitubercular Activities

Novel 4-isopropyl thiazole-based sulfonyl derivatives, incorporating 1,3,4-oxadiazole rings, have shown significant antibacterial, antifungal, and antitubercular activities. This suggests that 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole could also have potential uses in developing new antimicrobial agents (Kumar, Prasad, & Chandrashekar, 2013).

Synthetic Routes and Applications

Novel synthetic routes have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those related to this compound. These methods provide efficient and high-yield approaches to accessing a broad spectrum of 1,3,4-oxadiazoles, expanding the potential for their application in various fields of research and development (Ramazani & Rezaei, 2010).

Properties

IUPAC Name

2-benzyl-5-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14(2)17-9-11-18(12-10-17)26-15(3)20(23-25-26)21-24-22-19(27-21)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYMBDIUHZOZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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